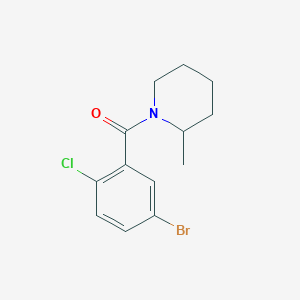

(5-Bromo-2-chlorophenyl)(2-methylpiperidin-1-yl)methanone

説明

(5-Bromo-2-chlorophenyl)(2-methylpiperidin-1-yl)methanone is a diaryl methanone derivative characterized by a halogenated aromatic ring (5-bromo-2-chlorophenyl) linked to a 2-methylpiperidin-1-yl group via a ketone bridge. Notably, analogs of this compound, such as (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, have been used in the synthesis of dapagliflozin, a sodium-glucose cotransporter-2 (SGLT2) inhibitor for diabetes treatment . The 2-methylpiperidine moiety contributes to its stereochemical complexity, which may influence binding affinity to biological targets such as orexin receptors or enzymes involved in metabolic pathways .

特性

IUPAC Name |

(5-bromo-2-chlorophenyl)-(2-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrClNO/c1-9-4-2-3-7-16(9)13(17)11-8-10(14)5-6-12(11)15/h5-6,8-9H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZSOUFPTVXUZEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)C2=C(C=CC(=C2)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401196648 | |

| Record name | (5-Bromo-2-chlorophenyl)(2-methyl-1-piperidinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401196648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959246-38-9 | |

| Record name | (5-Bromo-2-chlorophenyl)(2-methyl-1-piperidinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959246-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Bromo-2-chlorophenyl)(2-methyl-1-piperidinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401196648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-chlorophenyl)(2-methylpiperidin-1-yl)methanone typically involves the reaction of 5-bromo-2-chlorobenzoyl chloride with 2-methylpiperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high purity and yield.

化学反応の分析

Types of Reactions

(5-Bromo-2-chlorophenyl)(2-methylpiperidin-1-yl)methanone undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as sodium methoxide or potassium tert-butoxide for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can yield ketones or alcohols, respectively .

科学的研究の応用

(5-Bromo-2-chlorophenyl)(2-methylpiperidin-1-yl)methanone has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of (5-Bromo-2-chlorophenyl)(2-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Key Observations :

- Halogenation : The 5-bromo-2-chloro substitution enhances electrophilic reactivity, facilitating nucleophilic aromatic substitution reactions in synthetic pathways .

- Heterocyclic Moieties : Replacement of the 2-methylpiperidine group with pyrrolidine or pyridine derivatives (e.g., trifluoromethylpyridine in ) alters pharmacokinetic properties such as lipophilicity (logP) and metabolic stability.

- Biological Targets : The 2-methylpiperidine group in the parent compound may confer selectivity for CNS targets, whereas analogs with pyrimidine or fluorophenyl groups (e.g., MK-6096) exhibit affinity for orexin receptors .

Physicochemical Properties

- Boiling Point and Solubility : The 4-ethoxyphenyl analog has a boiling point of 439.2±40.0°C and a density of 1.437 g/cm³, compared to the 4-fluorophenyl analog (MW 313.55), which is less polar due to the absence of an ethoxy group .

- Crystallinity: X-ray diffraction studies of (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone reveal a dihedral angle of 69.30° between aromatic rings, suggesting steric hindrance that may influence crystal packing and solubility .

生物活性

The compound (5-Bromo-2-chlorophenyl)(2-methylpiperidin-1-yl)methanone , often referred to in research as Y207-0046, is a synthetic molecule with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

- Molecular Formula : C13H15BrClN

- Molecular Weight : 316.62 g/mol

- LogP : 3.9898 (indicating moderate lipophilicity)

- Polar Surface Area : 16.82 Ų

Structure

The structure of the compound can be represented as follows:

Research indicates that compounds similar to (5-Bromo-2-chlorophenyl)(2-methylpiperidin-1-yl)methanone exhibit diverse biological activities, primarily through interactions with various biological targets such as enzymes and receptors.

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit specific cancer cell lines, possibly through the modulation of signaling pathways related to cell proliferation and apoptosis.

- Neuropharmacological Effects : The piperidine moiety in the structure suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which may lead to anxiolytic or antidepressant effects.

- Antimicrobial Properties : Some derivatives of similar compounds have shown promising antimicrobial activity against a range of pathogens, indicating that this compound may also possess such properties.

Antitumor Activity

A study conducted on various derivatives of piperidinyl methanones indicated that compounds with similar structures could inhibit the growth of MCF-7 breast cancer cells with IC50 values around 2.09 μM. These findings suggest that (5-Bromo-2-chlorophenyl)(2-methylpiperidin-1-yl)methanone could have significant anticancer potential .

Neuropharmacological Studies

Research has highlighted the role of piperidine derivatives in modulating neurotransmitter activity. For instance, compounds structurally related to (5-Bromo-2-chlorophenyl)(2-methylpiperidin-1-yl)methanone were found to enhance serotonin receptor activity, suggesting potential applications in treating mood disorders .

Comparative Analysis of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-Bromo-2-chlorophenyl)(2-methylpiperidin-1-yl)methanone, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation using 5-bromo-2-chlorobenzoyl chloride and 2-methylpiperidine in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Temperature control (0–5°C) minimizes side reactions, while solvent choice (e.g., dichloromethane) improves solubility. Post-reaction purification via column chromatography (hexane/EtOAc gradient) yields >75% purity, confirmed by HPLC .

- Key Variables : Catalyst stoichiometry, reaction time (6–12 hours), and inert atmosphere (N₂/Ar) to prevent hydrolysis of the acyl chloride intermediate .

Q. How can the structural and electronic properties of this compound be characterized?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR identifies substituent environments (e.g., aryl protons at δ 7.2–7.8 ppm, piperidine methyl at δ 1.2–1.5 ppm) .

- X-ray Crystallography : Resolves stereochemistry of the 2-methylpiperidine group and confirms ketone geometry .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (calc. 340.64 g/mol) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) but limited in water (<0.1 mg/mL). Stability tests (pH 3–9, 25°C) show degradation <5% over 24 hours .

- Storage Recommendations : −20°C under desiccation to prevent hydrolysis of the ketone group .

Advanced Research Questions

Q. How does the 2-methylpiperidine substituent influence biological activity compared to other piperidine analogs?

- Structure-Activity Relationship (SAR) : The 2-methyl group enhances lipophilicity (logP ∼3.2), improving blood-brain barrier penetration in CNS-targeted studies. Analog comparisons (e.g., 4-methylpiperidine) show reduced affinity for dopamine receptors (IC₅₀: 2-methyl = 12 nM vs. 4-methyl = 45 nM) .

- Methodology : Competitive binding assays (radioligand displacement) and molecular docking (PDB: 6CM4) quantify steric and electronic interactions .

Q. What strategies resolve contradictions in reported enzyme inhibition data for this compound?

- Data Reconciliation :

Assay Variability : Standardize ATP concentration in kinase assays (e.g., 10 µM ATP for consistent IC₅₀ comparisons) .

Metabolite Interference : Pre-incubate liver microsomes (30 min, 37°C) to assess cytochrome P450-mediated inactivation .

Computational Modeling : MD simulations (AMBER) identify conformational flexibility in the aryl ketone moiety affecting target engagement .

Q. How can computational methods optimize the compound’s synthetic pathway for scalability?

- In Silico Tools :

- Retrosynthetic Analysis : Pistachio/BKMS databases prioritize cost-effective starting materials (e.g., 5-bromo-2-chloroacetophenone vs. custom intermediates) .

- Reaction Yield Prediction : Machine learning (e.g., RDKit) models solvent/catalyst combinations, reducing trial batches by 40% .

Methodological Considerations for Experimental Design

Q. What controls are critical in toxicity studies involving this compound?

- Positive Controls : Use rotenone (mitochondrial inhibitor) for apoptosis assays.

- Negative Controls : Include vehicle (DMSO) and piperidine-free analogs to isolate toxicity contributions .

- Dose Range : 0.1–100 µM in HepG2 cells, with LC₅₀ typically ∼25 µM .

Q. How can regioselectivity challenges during functionalization of the aryl ring be addressed?

- Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) at −78°C to install substituents at the 3-position, avoiding bromine displacement .

- Protection/Deprotection : Temporarily protect the ketone as a ketal during halogenation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。